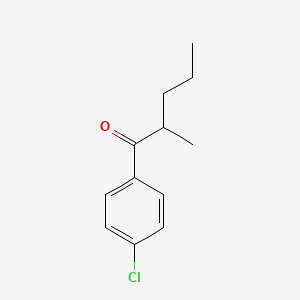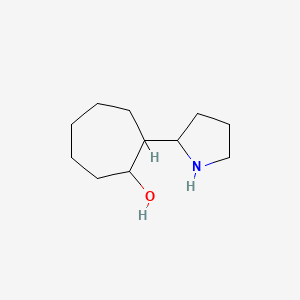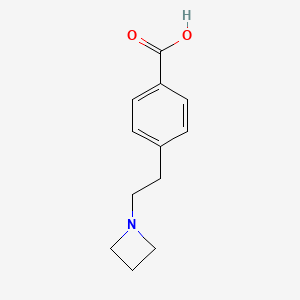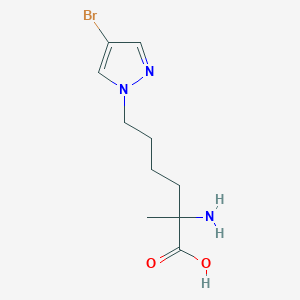
2,4-Dichloro-5-ethynylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-ethynylpyridine: is a chemical compound with the molecular formula C7H3Cl2N and a molecular weight of 172.01 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine atoms and an ethynyl group in its structure makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-ethynylpyridine can be achieved through various methods. One common method involves the reaction of 2,4-dichloropyridine with acetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-5-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups, such as carboxylic acids or ketones.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include carboxylic acids, ketones, and other oxidized derivatives.
Reduction Reactions: Products include alkenes and alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4-Dichloro-5-ethynylpyridine is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine: Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as light-emitting diodes (LEDs) and other electronic components. Its unique properties make it suitable for use in high-performance materials .
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-ethynylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of chlorine atoms and an ethynyl group in its structure allows for specific interactions with target molecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloropyridine: A similar compound with two chlorine atoms but lacking the ethynyl group.
2,5-Dichloro-3-ethynylpyridine: Another derivative with a different substitution pattern.
4-Ethynylpyridine: A compound with an ethynyl group but lacking chlorine atoms.
Uniqueness: 2,4-Dichloro-5-ethynylpyridine is unique due to the presence of both chlorine atoms and an ethynyl group in its structure. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H3Cl2N |
|---|---|
Molekulargewicht |
172.01 g/mol |
IUPAC-Name |
2,4-dichloro-5-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-5-4-10-7(9)3-6(5)8/h1,3-4H |
InChI-Schlüssel |
PJBRTXSBJCAQHA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CN=C(C=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


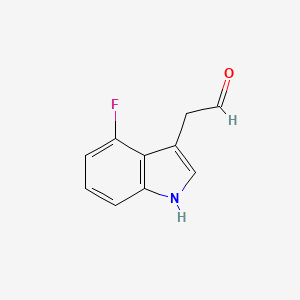
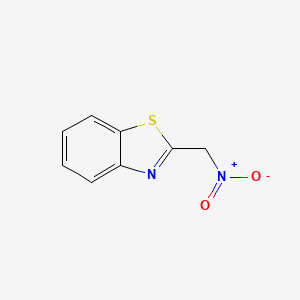
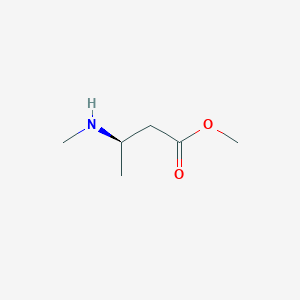
![2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride](/img/structure/B13615116.png)
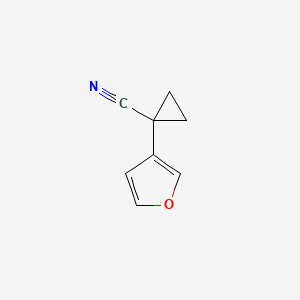



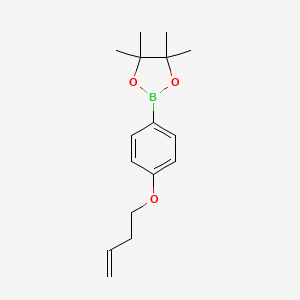
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13615154.png)
